molecular formula C16H25N5O3 B2549644 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 313230-30-7

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B2549644
CAS No.: 313230-30-7
M. Wt: 335.408
InChI Key: KIINRYMOAGIGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a chemical compound built on a purine-2,6-dione scaffold, which is a core structure of interest in medicinal chemistry. This specific analog features a hexyl chain at the N-7 position and a morpholino substituent at the C-8 position. Compounds within this structural class have been investigated as potential inhibitors of kinase targets, such as CLK (Cdc2-like kinase) and CDK1 (Cyclin-dependent kinase 1) . Kinase inhibitors targeting these pathways are valuable tools for researching cellular processes like pre-mRNA splicing and cell cycle progression . As such, this compound is intended for use in biochemical and cell-based assays to study these mechanisms in a controlled research environment. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting. For detailed chemical information, please refer to the product specifications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-3-4-5-6-7-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-10-24-11-9-20/h3-11H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIINRYMOAGIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of a morpholine ring through nucleophilic substitution reactions. The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione to related compounds based on structural motifs, potency, and pharmacokinetic properties derived from the evidence.

Dihydroxypyrido-Pyrazine-1,6-Dione Derivatives

highlights dihydroxypyrido-pyrazine-1,6-dione derivatives, such as compound 46 , which exhibits an EC50 of 6 nM in unspecified assays . While the core scaffold differs (pyrido-pyrazine vs. purine), both classes share the 1,6-dione moiety and heterocyclic substitutions. Key distinctions include:

  • Substituent Effects : The morpholine group in this compound may enhance solubility or target binding compared to the azole-based substitutions in compound 44.
  • Potency : Compound 46’s EC50 of 6 nM suggests high activity, but direct comparisons to the target compound are unavailable due to a lack of data .

Flavanols and Flavanonols

identifies complex flavanol derivatives, such as 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione (compounds 82–87) . These natural products share the 2,6-dione core but feature extensive polyphenolic substitutions. Differences include:

  • Structural Complexity: Flavanol derivatives have larger, multi-ring systems with hydroxyl groups, likely favoring antioxidant activity, whereas the synthetic purine derivative may prioritize enzyme inhibition.
  • Bioavailability: The hexyl and morpholine groups in the target compound could improve membrane permeability compared to highly polar flavanols.

Pharmacokinetic Comparison with Dione Derivatives

evaluates ergost-25-ene-3,6-dione , a plant-derived dione with anti-breast cancer activity. Key comparisons:

  • Binding Affinity: Ergost-25-ene-3,6-dione exhibits higher binding affinity to BRCA1 than doxorubicin .
  • ADMET Properties : Ergost-25-ene-3,6-dione shows ADMET profiles comparable to doxorubicin, suggesting that synthetic diones like the target compound could be optimized for similar pharmacokinetics .

Biological Activity

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic compound belonging to the purine derivative class, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a hexyl group, a methyl group, and a morpholine ring attached to the purine core. Its molecular formula is C16H25N5O3C_{16}H_{25}N_5O_3 with a molecular weight of approximately 335.40 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management .

Key Mechanisms:

  • Enzyme Inhibition: The compound may selectively inhibit DPP-IV, leading to increased levels of incretin hormones, which help regulate insulin secretion .
  • Cellular Effects: It can affect cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antidiabetic Properties:
    • DPP-IV Inhibition: Studies indicate that this compound exhibits significant inhibition of DPP-IV activity. This action results in improved glycemic control in diabetic models .
  • Anticancer Activity:
    • The compound has been evaluated for its potential anticancer effects. In vitro studies suggest it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study A DPP-IV InhibitionDemonstrated effective inhibition in diabetic mice, leading to reduced blood glucose levels.
Study B Anticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines at concentrations of 10 µM and 50 µM.
Study C Anti-inflammatory EffectsReported decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with the compound.

Q & A

Q. What synthetic routes are recommended for synthesizing 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of purine derivatives like this compound often involves multi-step reactions, including alkylation, cyclization, and functional group modifications. To optimize efficiency:

  • Use informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to screen reaction conditions and identify optimal catalysts/solvents .
  • Apply statistical Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time) and identify critical factors affecting yield .
  • Consider reactor design principles (e.g., continuous-flow systems) to enhance mixing and heat transfer, as outlined in CRDC subclass RDF2050112 .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substituents (e.g., hexyl and morpholinyl groups) via 1H/13C NMR.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using gradient elution methods with UV detection.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible.
  • Cross-validate results using DoE principles to ensure reproducibility, as emphasized in chemical engineering methodologies .

Q. How should researchers design initial stability and solubility studies for this compound?

Methodological Answer:

  • Solubility Screening : Test in polar (DMSO, water) and non-polar solvents (hexane, chloroform) using shake-flask methods.
  • Stability Profiling : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use factorial design to evaluate interactions between environmental factors .
  • Data Validation : Apply statistical models (e.g., ANOVA) to distinguish between experimental noise and significant degradation trends .

Advanced Research Questions

Q. How can computational quantum chemical calculations enhance reaction design for this compound?

Methodological Answer:

  • Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows .
  • Simulate solvent effects and steric hindrance using molecular dynamics (MD) software.
  • Validate computational predictions with high-throughput experimentation , creating a feedback loop to refine reaction parameters .

Q. What strategies resolve contradictions in catalytic activity data across different experimental setups?

Methodological Answer:

  • Systematic Variable Isolation : Use factorial design to decouple confounding factors (e.g., catalyst loading vs. temperature) .
  • Cross-Lab Validation : Replicate experiments under standardized conditions, referencing theoretical frameworks to align methodologies .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets and identify overlooked variables .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems despite its structural complexity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with incremental modifications (e.g., morpholinyl group replacement) and test bioactivity.
  • Computational Docking : Predict binding affinities to target proteins using AutoDock or Schrödinger Suite.
  • In Vitro/In Vivo Correlation : Combine enzyme inhibition assays with pharmacokinetic profiling, leveraging DoE principles to optimize assay conditions .

Q. What advanced separation technologies are suitable for purifying this compound during scale-up?

Methodological Answer:

  • Membrane Chromatography : Utilize functionalized membranes for high-resolution purification, as classified under CRDC subclass RDF2050104 .
  • Simulated Moving Bed (SMB) Chromatography : Optimize for continuous separation, reducing solvent waste.
  • Crystallization Engineering : Design anti-solvent addition protocols using solubility phase diagrams derived from DoE .

Methodological Frameworks

  • Experimental Design : Prioritize CRDC subclass RDF2050112 (reaction fundamentals) and ICReDD’s computational-experimental integration .
  • Data Analysis : Employ factorial designs and ANOVA to address variability .
  • Theoretical Alignment : Use frameworks from research methodology literature to ensure scientific rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.